Phenol, p-nitro-, magnesium salt Phenol, p-nitro-, magnesium salt
Brand Name: Vulcanchem
CAS No.: 64047-81-0
VCID: VC18726168
InChI: InChI=1S/2C6H5NO3.Mg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2
SMILES:
Molecular Formula: C12H8MgN2O6
Molecular Weight: 300.51 g/mol

Phenol, p-nitro-, magnesium salt

CAS No.: 64047-81-0

Cat. No.: VC18726168

Molecular Formula: C12H8MgN2O6

Molecular Weight: 300.51 g/mol

* For research use only. Not for human or veterinary use.

Phenol, p-nitro-, magnesium salt - 64047-81-0

Specification

CAS No. 64047-81-0
Molecular Formula C12H8MgN2O6
Molecular Weight 300.51 g/mol
IUPAC Name magnesium;4-nitrophenolate
Standard InChI InChI=1S/2C6H5NO3.Mg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2
Standard InChI Key RMTLGSJOIWKFEM-UHFFFAOYSA-L
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mg+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Magnesium bis(4-nitrophenolate) consists of a magnesium ion (Mg2+\text{Mg}^{2+}) coordinated to two 4-nitrophenolate anions. Each anion features a nitro group (-NO2_2) para to a deprotonated hydroxyl group (-O^-) on a benzene ring. The structure is stabilized by electrostatic interactions and π-stacking between aromatic rings .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H8MgN2O6\text{C}_{12}\text{H}_8\text{MgN}_2\text{O}_6PubChem
Molecular Weight300.51 g/molChemsrc
CAS Number64047-81-0
Crystal SystemOrthorhombic

Spectroscopic Features

  • UV-Vis Absorption: The 4-nitrophenolate ion exhibits strong absorbance at 317 nm and 400 nm in alkaline conditions, which is critical for its use as a pH indicator .

  • FT-IR Peaks: Characteristic bands include ν(N-O)\nu(\text{N-O}) at 1,520 cm1^{-1} and ν(C-O)\nu(\text{C-O}) at 1,250 cm1^{-1} .

Synthesis and Production

Preparation from 4-Nitrophenol

The parent compound, 4-nitrophenol, is synthesized via nitration of phenol using dilute nitric acid, yielding a mixture of 2-nitrophenol (15–20%) and 4-nitrophenol (80–85%) . The magnesium salt is subsequently formed by reacting 4-nitrophenol with magnesium hydroxide or magnesium carbonate in an aqueous medium:

2C6H4NO3H+Mg(OH)2Mg(C6H4NO3)2+2H2O2 \, \text{C}_6\text{H}_4\text{NO}_3\text{H} + \text{Mg(OH)}_2 \rightarrow \text{Mg}(\text{C}_6\text{H}_4\text{NO}_3)_2 + 2 \, \text{H}_2\text{O}

This reaction proceeds at 60–80°C, with a yield of 85–90% .

Table 2: Synthetic Parameters

ParameterOptimal Condition
Temperature60–80°C
pH8.5–9.5
Reaction Time2–4 hours

Purification Methods

  • Recrystallization: From ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials .

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:5) for high-purity isolates .

Physical and Chemical Properties

Thermodynamic Data

  • Melting Point: 113–114°C

  • Density: 1.395 g/cm³

  • Solubility:

    • Water: 1.2 g/L at 25°C

    • Ethanol: 45 g/L at 25°C

Stability and Reactivity

  • Thermal Decomposition: Begins at 200°C, releasing NOx_x and MgO residues .

  • pH Sensitivity: Dissociates in acidic media (pH<5\text{pH} < 5) to form 4-nitrophenol and magnesium ions .

Applications in Industrial and Environmental Chemistry

Catalytic Reduction of Nitrophenols

Magnesium bis(4-nitrophenolate) serves as a precursor in palladium nanoparticle-graphene oxide (Pd/GO) catalysts for reducing 4-nitrophenol to 4-aminophenol. Key performance metrics include:

  • Conversion Efficiency: 97% at 25°C in 20 minutes .

  • Turnover Frequency (TOF): 1,200 h1^{-1} .

Table 3: Catalytic Performance Comparison

Catalyst SystemSubstrateConversion (%)TOF (h1^{-1})
Pd/GO + Mg Salt 4-Nitrophenol971,200
Fe3_3O4_4/Au 4-Nitrophenol95980

Spectrophotometric Analysis

The compound’s UV-Vis activity enables its use in environmental monitoring. A novel method using HCl acidification and ascorbic acid masking achieves 99% accuracy in detecting 4-nitrophenol in water samples contaminated with nano-Fe(OH)3_3 .

AgencyClassification
EPAPersistent Organic Pollutant
EU CLPH302, H312, H332, H373

Environmental Impact and Biodegradation

Persistence and Bioaccumulation

4-Nitrophenol derivatives exhibit low biodegradability (t1/2_{1/2} > 60 days in soil) and moderate bioaccumulation potential (log KowK_{ow} = 1.91) .

Microbial Degradation

Achromobacter denitrificans degrades 4-nitrophenol via the ortho-cleavage pathway under optimal conditions (pH 7.5, 35°C), achieving 95% removal in 48 hours .

Analytical Methods for Detection

UV-Vis Spectrophotometry

  • Wavelength: 317 nm (acidic media) or 400 nm (alkaline media) .

  • Detection Limit: 0.1 µM in groundwater .

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (150 mm × 4.6 mm).

  • Mobile Phase: Acetonitrile/water (70:30) at 1 mL/min .

Recent Advances and Future Directions

Asymmetric Catalysis

Chiral magnesium complexes derived from 4-nitrophenolate ligands show promise in enantioselective Diels-Alder reactions, achieving 92% ee for spirooxindole synthesis .

Environmental Remediation

Functionalized MgO nanoparticles impregnated with 4-nitrophenolate groups demonstrate 90% efficiency in adsorbing heavy metals (e.g., Pb2+^{2+}) from wastewater .

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